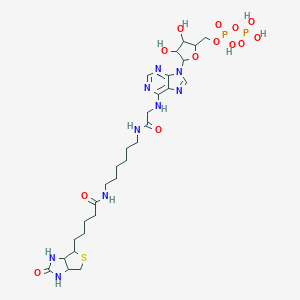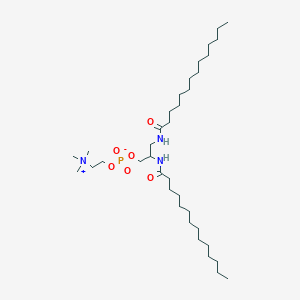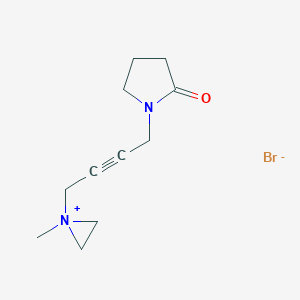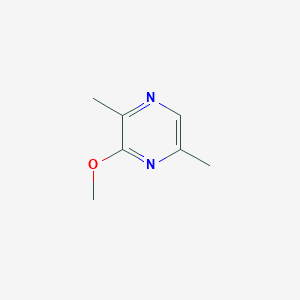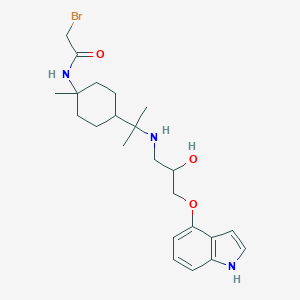
2,4,3'-Trinitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,3'-Trinitrobiphenyl (TNBP) is a nitroaromatic compound that has been widely used in scientific research due to its unique chemical properties. TNBP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and chloroform. This compound is a potent electron acceptor and has been used as an oxidizing agent in various chemical reactions.
Wirkmechanismus
2,4,3'-Trinitrobiphenyl is a potent electron acceptor due to the presence of three nitro groups in its structure. 2,4,3'-Trinitrobiphenyl can accept electrons from various electron donors, including organic compounds and metal ions. 2,4,3'-Trinitrobiphenyl can also undergo one-electron reduction to form a nitro radical anion, which can react with other molecules to form various products. The mechanism of action of 2,4,3'-Trinitrobiphenyl is complex and depends on the reaction conditions and the nature of the electron donor.
Biochemische Und Physiologische Effekte
2,4,3'-Trinitrobiphenyl has been shown to have both biochemical and physiological effects. 2,4,3'-Trinitrobiphenyl has been shown to induce oxidative stress in various cell types and to cause DNA damage. 2,4,3'-Trinitrobiphenyl has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. 2,4,3'-Trinitrobiphenyl has been shown to have neurotoxic effects and to cause behavioral changes in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a stable compound that can be easily synthesized and purified. 2,4,3'-Trinitrobiphenyl is also a potent oxidizing agent that can be used in various chemical reactions. However, 2,4,3'-Trinitrobiphenyl has several limitations for use in lab experiments. 2,4,3'-Trinitrobiphenyl is a toxic compound that can cause health hazards if not handled properly. 2,4,3'-Trinitrobiphenyl is also a potent electron acceptor that can interfere with the electron transfer processes in biological systems.
Zukünftige Richtungen
2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research. 2,4,3'-Trinitrobiphenyl can be used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl can also be used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions. 2,4,3'-Trinitrobiphenyl can also be used as an oxidizing agent in the synthesis of various organic compounds. Further research is needed to explore the potential applications of 2,4,3'-Trinitrobiphenyl in various scientific fields.
Conclusion:
In conclusion, 2,4,3'-Trinitrobiphenyl is a unique nitroaromatic compound that has been widely used in scientific research. 2,4,3'-Trinitrobiphenyl has several advantages for use in lab experiments, including its stability and potent oxidizing properties. However, 2,4,3'-Trinitrobiphenyl also has several limitations, including its toxicity and potential interference with biological processes. 2,4,3'-Trinitrobiphenyl has several potential future directions for scientific research, including its use as a model compound for studying the reactivity of nitroaromatic compounds in the environment and as a probe for studying the electron transfer processes in metalloproteins.
Synthesemethoden
2,4,3'-Trinitrobiphenyl can be synthesized by the nitration of biphenyl using nitric acid and sulfuric acid. The reaction takes place at room temperature and the yield of 2,4,3'-Trinitrobiphenyl is around 70%. The reaction can be represented as follows:
C12H10 + 3HNO3 → C12H7(NO2)3 + 3H2O
Wissenschaftliche Forschungsanwendungen
2,4,3'-Trinitrobiphenyl has been used in various scientific research applications, including organic synthesis, material science, and environmental chemistry. 2,4,3'-Trinitrobiphenyl has been used as an oxidizing agent in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. 2,4,3'-Trinitrobiphenyl has also been used as a model compound for studying the reactivity of nitroaromatic compounds in the environment. 2,4,3'-Trinitrobiphenyl has been used as a probe for studying the electron transfer processes in metalloproteins and as a fluorescence quencher in the study of protein-ligand interactions.
Eigenschaften
CAS-Nummer |
102873-32-5 |
|---|---|
Produktname |
2,4,3'-Trinitrobiphenyl |
Molekularformel |
C12H7N3O6 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
2,4-dinitro-1-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)15(20)21/h1-7H |
InChI-Schlüssel |
NQRBQOCXMQTXJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
102873-32-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




